
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound with the molecular formula C₆H₉P It is characterized by a cyclopentadienyl ring substituted with a methyl group and a phosphane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of cyclopentadiene with a phosphorus-containing reagent. One common method is the reaction of cyclopentadiene with methylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phosphane group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphane compounds.
科学的研究の応用
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (2-Methylcyclopenta-2,4-dien-1-yl)phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphane group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound may interact with biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
- (2-Methylcyclopenta-2,4-dien-1-yl)gallane
- (2-Methylcyclopenta-2,4-dien-1-yl)thallium
- (2-Methylcyclopenta-2,4-dien-1-yl)methyl 4-methylbenzenesulfonate
Uniqueness
(2-Methylcyclopenta-2,4-dien-1-yl)phosphane is unique due to its specific combination of a cyclopentadienyl ring and a phosphane group. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in coordination chemistry and catalysis.
特性
CAS番号 |
389799-91-1 |
|---|---|
分子式 |
C6H9P |
分子量 |
112.11 g/mol |
IUPAC名 |
(2-methylcyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C6H9P/c1-5-3-2-4-6(5)7/h2-4,6H,7H2,1H3 |
InChIキー |
UGDNSIJQYGLUED-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC1P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)
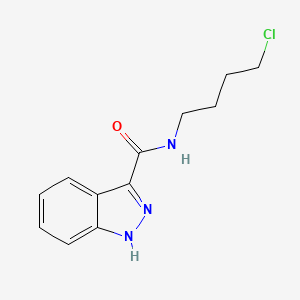
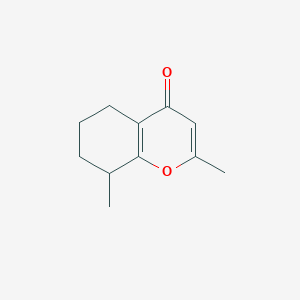
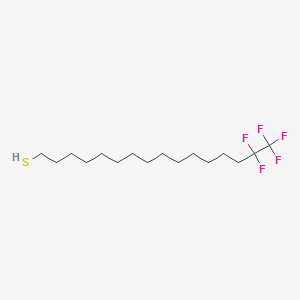
![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
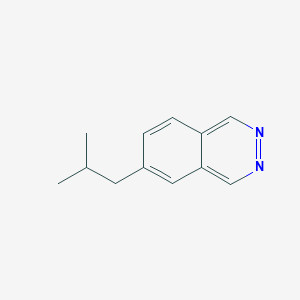
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)

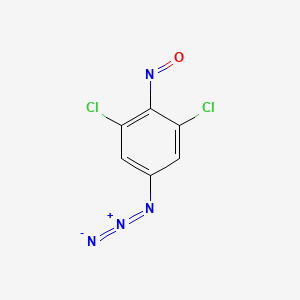
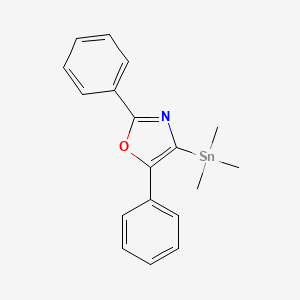

![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
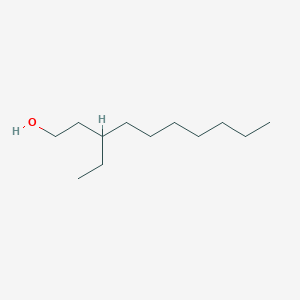
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
